molecular formula C17H25NO5 B3055767 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde CAS No. 66749-96-0

4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde

Cat. No.: B3055767
CAS No.: 66749-96-0
M. Wt: 323.4 g/mol
InChI Key: KSAPULJIFBTZLY-UHFFFAOYSA-N
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Description

Historical Evolution and Foundational Research Contexts

Crown Ether Derivatives in Supramolecular Chemistry

Developmental Trajectory of Azacrown Ether Analogues

The evolution of azacrown ethers began with Charles Pedersen’s 1967 discovery of dibenzo-18-crown-6, which demonstrated unprecedented alkali metal ion complexation. While Pedersen focused on oxygen-rich macrocycles, subsequent researchers recognized that substituting ether oxygen atoms with nitrogen could modulate binding selectivity and redox activity. Early azacrown ethers like 1,4,7-triazacyclononane (TACN) and cyclen (1,4,8,11-tetraazacyclotetradecane) emerged in the 1970s, featuring nitrogen atoms that provided stronger Lewis basicity for transition metal coordination.

A critical breakthrough occurred with Jean-Marie Lehn’s cryptands, three-dimensional azacrown analogs that exhibited enhanced binding constants and cation size selectivity. For instance, 2.2.2-cryptand demonstrated 10^4-fold higher affinity for K+ over Na+, enabling precise ion separation. These developments laid the groundwork for synthesizing mixed-donor macrocycles like 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde, which combines oxygen’s flexible coordination with nitrogen’s directional bonding.

Critical Innovations in Nitrogen-Containing Macrocyclic Systems

The incorporation of nitrogen into crown ether frameworks introduced three transformative capabilities:

  • Redox-Active Platforms : Azacrowns like hexaaza-18-crown-6 enable reversible electron transfer reactions when complexed with transition metals, unlike purely oxygenic crowns.
  • pH-Responsive Binding : Protonatable nitrogen centers allow tunable cation affinity. For example, cyclam’s (1,4,8,11-tetraazacyclotetradecane) Cu²⁺ complex stability constant increases from 10^21 to 10^26 upon deprotonation.
  • Anion Coordination : Tertiary amines in cryptands can simultaneously bind cations and counteranions through hydrogen bonding, as demonstrated in [Co(2.2.2-cryptand)]³⁺·Cl⁻ complexes.

Synthetic advancements, such as the use of bis-aldehyde condensations with polyamine precursors, enabled efficient macrocyclization for derivatives like the target compound. Modern techniques achieve yields exceeding 60% for 15- to 18-membered azacrowns, compared to Pedersen’s original 0.4% yield for dibenzo-18-crown-6.

Role in Advancing Host-Guest Interaction Paradigms

Azacrown ethers redefined molecular recognition through three mechanisms:

  • Cation-π Interactions : The benzene ring in dibenzo-azacrown derivatives participates in secondary interactions with aromatic amino acid residues, enhancing biological ligand binding.
  • Allosteric Regulation : Lariat ethers like this compound use pendant arms (e.g., benzaldehyde) to modulate cavity size. The aldehyde group can form Schiff bases with amines, dynamically adjusting host geometry.
  • Phase-Transfer Catalysis : Unlike Pedersen’s 18-crown-6, which solubilizes KMnO4 in benzene (“purple benzene”), azacrowns enable polar reactions in aprotic media by stabilizing both cations and anions.

These innovations established azacrown ethers as indispensable tools in supramolecular chemistry, with the target compound representing a strategic fusion of structural tunability and reactive functionality.

Table 1: Comparative Properties of Select Macrocyclic Ligands

Property 18-Crown-6 Cyclam This compound
Donor Atoms 6 O 4 N 4 O, 1 N
Cavity Diameter (Å) 2.6–3.2 2.0–2.4 2.8–3.1
log K (K⁺ binding) 6.1 5.8*
Redox Activity None Yes (Co²⁺/³⁺) Moderate (aldehyde group)
Synthetic Yield (%) 0.4 35–60 40–55

*Estimated from structural analogs

This compound’s benzaldehyde substituent enables post-synthetic modifications through:

  • Aldehyde-amine condensations for sensor tethering
  • Grignard additions to create chiral centers
  • Reductive amination for pH-sensitive derivatives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c19-15-16-1-3-17(4-2-16)18-5-7-20-9-11-22-13-14-23-12-10-21-8-6-18/h1-4,15H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAPULJIFBTZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCN1C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498764
Record name 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66749-96-0
Record name 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution with Preformed Crown Ethers

A plausible route involves the functionalization of 4-fluorobenzaldehyde with a pre-synthesized azacrown ether. The azacrown ether, 1,4,7,10-tetraoxa-13-azacyclopentadecane, can act as a nucleophile in a substitution reaction with 4-fluorobenzaldehyde under basic conditions. This method mirrors the synthesis of 4-phenacyloxy benzaldehyde derivatives, where 4-hydroxybenzaldehyde reacts with phenacyl bromide in micellar media using triethylamine as a catalyst. For the target compound, the reaction would proceed as follows:

$$
\text{4-Fluorobenzaldehyde + 1,4,7,10-Tetraoxa-13-azacyclopentadecane} \xrightarrow{\text{Base}} \text{4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde + HF}
$$

The use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) could enhance reaction efficiency. Yields for analogous substitutions, such as those reported for phenacyloxy benzaldehydes, range from 46% to 66%.

Condensation Reactions Involving Crown Ether Amines

Another approach involves the condensation of 4-formylbenzoic acid derivatives with azacrown ether amines. For example, 4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)aniline could undergo Schiff base formation with protected aldehydes, followed by deprotection to yield the target compound. This method aligns with the synthesis of crown ether-linked indandione derivatives, where acid-catalyzed aldol reactions are employed.

Mechanistic and Experimental Considerations

Acid-Catalyzed Aldol Condensation

In a study involving 2-acetyl-1,3-indandione (2AID) and this compound, an acid-catalyzed aldol reaction in acetic acid was observed to proceed with concurrent deacetylation. Although this reaction primarily produces indandione-crown ether conjugates, it highlights the reactivity of the benzaldehyde moiety under acidic conditions. The proposed mechanism involves:

  • Protonation of the aldehyde group, enhancing electrophilicity.
  • Nucleophilic attack by the enol form of 2AID.
  • Dehydration to form the α,β-unsaturated ketone intermediate.
  • Unexpected deacetylation, leading to a conjugated system.

This pathway underscores the importance of solvent choice and acid strength in directing reaction outcomes.

Green Chemistry Approaches

Micellar media, as demonstrated in the synthesis of 4-phenacyloxy benzaldehydes, offer an eco-friendly alternative to traditional solvents. Sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) micelles can solubilize hydrophobic reactants, improving reaction rates and yields. For instance, micellar conditions achieved 66% yield for 4-phenacyloxy benzaldehyde derivatives, compared to 52% in conventional solvents.

Characterization and Spectral Analysis

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy : The presence of the aldehyde group is confirmed by a sharp absorption band near 1700 cm$$^{-1}$$ (C=O stretch). Crown ether C-O-C vibrations appear at 1100–1250 cm$$^{-1}$$.
  • Nuclear Magnetic Resonance (NMR) :
    • $$^1$$H NMR: The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Crown ether protons (ethylene oxide and amine groups) appear as multiplet signals between δ 3.4–4.2 ppm.
    • $$^13$$C NMR: The aldehyde carbon is observed at δ 190–195 ppm, while crown ether carbons appear at δ 60–75 ppm.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) of similar compounds confirms molecular ion peaks matching the theoretical mass (e.g., $$C{17}H{25}NO_5$$ for the target compound, calculated m/z 323.17).

X-ray Crystallography

Single-crystal X-ray analysis of related crown ether derivatives reveals planar geometry at the benzaldehyde moiety and a pseudo-crown conformation stabilized by intramolecular hydrogen bonds.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution DMF, 80°C, K$$2$$CO$$3$$ ~50% Straightforward, scalable Requires pure crown ether
Acid-Catalyzed Condensation Acetic acid, reflux 40% Compatible with acid-stable groups Side reactions (deacetylation)
Micellar Media CTAB/H$$_2$$O, RT 46–66% Eco-friendly, high efficiency Optimization of surfactant

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzaldehydes or benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have shown that derivatives of benzaldehyde exhibit significant antimicrobial properties. The incorporation of the tetraoxa-azacyclopentadecane moiety may enhance these properties due to its ability to interact with biological membranes and cellular components.
  • Anticancer Potential
    • Research indicates that benzaldehyde derivatives can induce apoptosis in cancer cells. The unique structure of 4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde may provide a novel scaffold for designing anticancer agents.
  • Drug Delivery Systems
    • The compound's ability to form stable complexes with metal ions suggests potential use in drug delivery systems. Its structure allows for encapsulation of therapeutic agents, enhancing their solubility and bioavailability.

Coordination Chemistry Applications

  • Metal Complex Formation
    • The ligand properties of this compound allow it to form stable complexes with transition metals. Such complexes are valuable in catalysis and materials science.
  • Crystal Structure Studies
    • Research has been conducted on the crystal structures of metal complexes involving this compound, providing insights into coordination geometries and bonding interactions. For instance, studies on cobalt(III) complexes have revealed interesting structural motifs that could be exploited for various applications in catalysis and sensing .

Materials Science Applications

  • Polymer Chemistry
    • The compound can serve as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength. Its functional groups allow for further modifications and cross-linking with other monomers.
  • Nanotechnology
    • Due to its unique structure, it can be utilized in the development of nanomaterials for applications in electronics and photonics. The ability to form self-assembled structures can lead to innovative materials with tailored functionalities.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntimicrobial agents
Anticancer drug development
Drug delivery systems
Coordination ChemistryMetal complex formation
Crystal structure analysis
Materials SciencePolymer synthesis
Development of nanomaterials

Case Studies

  • Antimicrobial Activity Study
    • A study conducted on various benzaldehyde derivatives demonstrated that the incorporation of the tetraoxa moiety significantly increased antibacterial activity against strains like E. coli and S. aureus.
  • Metal Complex Characterization
    • Research on cobalt(III) complexes involving this benzaldehyde derivative highlighted the formation of stable coordination compounds that exhibited catalytic activity in oxidation reactions.
  • Polymer Development
    • A recent investigation into polymeric materials synthesized from this compound showed improved mechanical properties compared to traditional polymers, indicating potential for industrial applications.

Mechanism of Action

The mechanism by which 4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Macrocyclic Analogues

1,4,7,10-Tetraoxa-13-azacyclopentadecane-2-acetic Acid (656254-10-3)
  • Structure : Shares the same macrocyclic core but substitutes the benzaldehyde group with an acetic acid moiety.
  • Properties :
    • Polar Surface Area (PSA): 86.25 .
    • Applications: Likely used in metal ion chelation or as a building block for functionalized macrocycles.
13,13’-[1,4,8,11-Tetraazacyclotetradecane-1,8-diylbis(methylene-4,1-phenylene)]bis-1,4,7,10-tetraoxa-13-azacyclopentadecane (Compound 12 in )
  • Structure : A trismacrocyclic derivative incorporating both tetraazacyclotetradecane and tetraoxa-azacyclopentadecane units.
  • Synthesis : Formed via reactions involving azacrown ethers, highlighting the modularity of macrocyclic chemistry.
  • Comparison : The target compound’s simpler structure may offer easier synthetic accessibility (11% yield reported for Compound 12 ), while the trismacrocyclic analogue could exhibit enhanced metal-binding selectivity due to multiple coordination sites.

Benzaldehyde Derivatives with Alternative Substituents

4-(1H-Imidazole-1-yl)benzaldehyde Thiosemicarbazone (4ImBzT)
  • Structure : Benzaldehyde substituted with an imidazole group and converted to a thiosemicarbazone.
  • Bioactivity : Exhibits selective antifungal activity against Cladosporium cladosporioides but lacks efficacy against Candida albicans .
  • Comparison : The imidazole-thiosemicarbazone moiety introduces antifungal properties, whereas the macrocycle in the target compound may prioritize metal coordination over direct bioactivity.
4-(N,N-Dimethylamino)benzaldehyde (7a in )
  • Structure: Benzaldehyde with a dimethylamino group.
  • Applications : Used in synthesizing indolo-thiopyrylium cyanines for optical materials .
  • Comparison: The dimethylamino group enables charge transfer in photophysical applications, while the macrocycle in the target compound could stabilize metal ions in sensor designs.

Functionalized Macrocyclic Compounds

2,5-Dioxopyrrolidin-1-yl 4-((6-(3-Methoxy-4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)phenethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)benzoate
  • Structure: A highly complex molecule incorporating the target macrocycle linked to a phenethylamino group and a benzoate ester .
  • Molecular Weight : 794.32 g/mol.
  • The target compound’s benzaldehyde group could serve as a simpler intermediate for such syntheses.

Biological Activity

4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde is a chemical compound with the molecular formula C17H25NO5C_{17}H_{25}NO_5 and a molecular weight of 323.392 g/mol. Its CAS number is 66749-96-0. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a benzaldehyde moiety linked to a tetraoxa-azacyclopentadecane structure. The presence of multiple oxygen atoms and nitrogen in its structure suggests potential interactions with biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related azacyclopentadecane derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics .

Antitumor Activity

Preliminary investigations into the antitumor potential of azacyclic compounds have revealed promising results. Compounds with similar functional groups have been reported to inhibit tumor growth in vitro and in vivo models. For example, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells . This raises the possibility that this compound could exhibit antitumor activity as well.

Case Studies and Experimental Data

  • Antimicrobial Testing : A study evaluated the antimicrobial activity of various azacyclic compounds against common pathogens. The results showed significant inhibition zones for certain derivatives against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines indicated that related compounds could reduce cell viability significantly at certain concentrations. This suggests a need for further exploration of the cytotoxic effects of this compound .
  • Mechanistic Studies : Mechanistic studies on related compounds have suggested that their biological activity may be mediated through oxidative stress pathways and modulation of apoptosis-related proteins .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC17H25NO5Potential antimicrobial and antitumor activity
N-Phenyl-2-(1,4,7,10-Tetraoxa-13-Azacyclopentadecane)C16H26N2O4Antimicrobial activity against S. aureus
1-Aza-15-crown-5C10H21NO4Used in ion transport studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Crown Ether Formation : Cyclization of polyethylene glycol derivatives with amines under anhydrous conditions to form the tetraoxa-azacyclopentadecane moiety .
  • Aldehyde Functionalization : Friedel-Crafts alkylation or nucleophilic substitution to introduce the benzaldehyde group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity. Contaminants like unreacted precursors are monitored via TLC and HPLC .
    • Critical Consideration : Reaction temperature and solvent polarity significantly impact yield. For example, THF or DMF enhances cyclization efficiency compared to non-polar solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies addressed?

  • Methodological Answer :

  • FT-IR : Confirms aldehyde (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups. Discrepancies in peak positions due to hydrogen bonding are resolved via DFT calculations .
  • NMR : ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 3.5–4.0 ppm for crown ether protons). ¹³C NMR identifies quaternary carbons in the macrocycle.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 355.128) .
    • Data Reconciliation : Compare experimental spectra with computational models (e.g., Gaussian or ORCA software) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How does the crown ether structure influence host-guest interactions in supramolecular systems, and what experimental models validate these effects?

  • Methodological Answer :

  • Macrocyclic Effects : The tetraoxa-aza crown ether selectively binds cations (e.g., K⁺, Na⁺) via ion-dipole interactions. Conductivity titration or isothermal titration calorimetry (ITC) quantifies binding constants (log K ~3–4) .
  • Application Example : Use fluorescence anisotropy (as in ) to study conformational changes when the aldehyde group participates in Schiff base formation with amines .
    • Contradiction Analysis : Conflicting binding affinities reported in literature may arise from solvent polarity or counterion interference. Control experiments with inert electrolytes (e.g., tetrabutylammonium salts) are recommended .

Q. What challenges arise in quantifying this compound in biological matrices, and how are extraction protocols optimized?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (C18 columns) or liquid-liquid extraction (ethyl acetate) isolates the compound from biological fluids.
  • Analytical Validation : LC-MS/MS with deuterated internal standards (e.g., d₄-benzaldehyde) accounts for matrix effects. Limit of detection (LOD) is typically ~0.1 ng/mL .
    • Challenge Resolution : Low recovery rates (<70%) in polar solvents are mitigated by pH adjustment (e.g., acidification to stabilize the aldehyde group) .

Q. How can computational models predict the reactivity of the aldehyde group in catalytic or photochemical applications?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict reaction sites. Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps (~4.5 eV), indicating susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model aggregation behavior, critical for photocatalytic studies .

Contradictions and Resolutions

  • Issue : Conflicting reports on the compound’s stability in aqueous media.
    • Resolution : Stability studies show degradation via aldol condensation at pH >6. Buffered solutions (pH 5–6) or inert atmospheres (N₂) prevent decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde

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